Cas no 56-05-3 (4,6-dichloropyrimidin-2-amine)
4,6-dichloropyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-4,6-dichloropyrimidine
- 4,6-dichloropyrimidin-2-ylamine
- 4,6-Dichloro-2-pyrimidinamine
- 4,6-dichloropyrimidin-2-amine
- 1-AMinopiperidine
- AM20100369
- CAS-56-05-3
- 2-Pyrimidinamine,6-dichloro-
- SCHEMBL140640
- 2-amino-4,6-dichloropyrimdine
- 4,6-dichloro-pyrimidin-2-yl-amine
- STK368204
- 2-Amino-4,6-dichloropyrimidine-13C2
- (4,6-DICHLOROPYRIMIDIN-2-YL)AMINE
- TRANS RESVERATROL PENTA-O-ACETYL-4'-?-D-GLUCURONIDE METHYL ESTER
- F2108-0313
- 2-Amino-4,6 dichloropyrimidine
- 2-AMINO-4,6-DICHLORO-2-PYRIMIDINE
- 2-Amino 4,6-dichloro pyrimidine
- DTXSID2049420
- TRIETHOXYSILYLPROPYLMALEAMICACID
- 4,6-dichloropyrimidinamine
- 885F759P8I
- A18392
- 2-amino4,6-dichloropyrimidine
- 2-Amino-4,6-dichloropyrimidine, 98%
- 2-amino-4,6-dichlorpyrimidin
- MFCD00006090
- CCRIS 7460
- 56-05-3
- CHEMBL3188288
- Py 11
- 2-amino-4,6-dichloropyrmidine
- PS-3432
- 4,6-dichlorpyrimidin-2-ylamin
- Tox21_202931
- Z56758935
- EINECS 200-253-9
- DTXCID1029380
- NSC18698
- AC-10223
- SY003750
- 2-Amino-4.6-dichloropyrimidine
- STR03543
- A1110
- UNII-885F759P8I
- 4,6-Dichloro-pyrimidin-2-ylamine
- 1346605-11-5
- 2-Amino-4,6 dichloroprimidine
- LS-134474
- AI3-52142
- Q27269891
- 4,6-dichloro-2-pyrimidineamine
- 2-Amino-4, 6-dichloropyrimidine
- SB57229
- 4,6-dichloropyrimidine-2-amine
- 2-amino-4,6-dichloro pyrimidine
- 4,6-dichloro-2-amino pyrimidine
- A-5370
- NSC-18698
- FT-0611088
- 4,6-Dichloro-2-aminopyrimidine
- 2-amino-4,6-dichloro-pyrimidine
- BB 0242406
- 2-Pyrimidinamine, 4,6-dichloro-
- BRN 0118454
- NCGC00260477-01
- EN300-26729
- CS-M3319
- NSC 18698
- 4,6-dichloro-2-amino-pyrimidine
- BP-21354
- Pyrimidine, 2-amino-4,6-dichloro-
- AKOS000121173
- 5-25-10-00087 (Beilstein Handbook Reference)
- 2-Amino-4,6-dichloropyrimidine,98%
- NS00033450
- DB-005926
- Pyrimidine, 2-amino-4,6-dichloro-(8CI)
- DB-357707
- FA10605
- 200-253-9
-
- MDL: MFCD00006090
- Inchi: 1S/C4H3Cl2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9)
- InChI Key: JPZOAVGMSDSWSW-UHFFFAOYSA-N
- SMILES: ClC1=CC(=NC(N)=N1)Cl
- BRN: 118454
Computed Properties
- Exact Mass: 162.97000
- Monoisotopic Mass: 162.97
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 89.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.8
- Topological Polar Surface Area: 51.8
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.6662 (rough estimate)
- Melting Point: 222.0 to 226.0 deg-C
- Boiling Point: 348.5°C at 760 mmHg
- Flash Point: 164.6℃
- Refractive Index: 1.6300 (estimate)
- Water Partition Coefficient: Insoluble in water, soluble in acetone, two monomer (VCM) and thermal toluene.
- PSA: 51.80000
- LogP: 1.94680
- Solubility: Insoluble in water, soluble in acetone, dichloroethane and hot toluene.
4,6-dichloropyrimidin-2-amine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S24/25
- FLUKA BRAND F CODES:10
- RTECS:UV6260485
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- TSCA:T
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
- Safety Term:S24/25
- Risk Phrases:R36/37/38
4,6-dichloropyrimidin-2-amine Customs Data
- HS CODE:29335995
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,6-dichloropyrimidin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 011355-25g |
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| Matrix Scientific | 012653-250g |
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$89.00 | 2023-09-06 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009542-100g |
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56-05-3 | 97% | 100g |
¥77 | 2024-05-22 |
4,6-dichloropyrimidin-2-amine Suppliers
4,6-dichloropyrimidin-2-amine Related Literature
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Petr Motloch,Pernille S. Bols,Harry L. Anderson,Christopher A. Hunter Chem. Sci. 2021 12 1427
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H. S. Forrest,R. Hull,H. J. Rodda,A. R. Todd J. Chem. Soc. 1951 3
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Petr Motloch,Christopher A. Hunter Org. Biomol. Chem. 2020 18 1602
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Haroon ur Rashid,Marco Antonio Utrera Martines,Adriana Pereira Duarte,Juliana Jorge,Shagufta Rasool,Riaz Muhammad,Nasir Ahmad,Muhammad Naveed Umar RSC Adv. 2021 11 6060
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5. 120. Pyrimidine reactions. Part VII. Methylation of substituted 2,4-diaminopyrimidinesD. J. Brown,T. Teitei J. Chem. Soc. 1965 755
Additional information on 4,6-dichloropyrimidin-2-amine
Professional Introduction to 4,6-dichloropyrimidin-2-amine (CAS No. 56-05-3)
4,6-dichloropyrimidin-2-amine, with the chemical formula C₅H₃Cl₂N₃, is a significant intermediate in modern pharmaceutical and agrochemical synthesis. This compound, identified by its CAS number 56-05-3, has garnered considerable attention due to its versatile applications in the development of biologically active molecules. Its unique structural framework, featuring a pyrimidine core substituted with chlorine and amine functional groups, makes it a valuable precursor for numerous synthetic pathways.
The relevance of 4,6-dichloropyrimidin-2-amine in contemporary chemical research is underscored by its role in the synthesis of various pharmacologically relevant compounds. Recent studies have highlighted its utility in the development of inhibitors targeting enzymes involved in metabolic pathways associated with diseases such as cancer and inflammation. The chlorine atoms at the 4 and 6 positions provide reactive sites for further functionalization, enabling the construction of complex molecular architectures with tailored biological activities.
In the realm of medicinal chemistry, 4,6-dichloropyrimidin-2-amine has been employed as a key building block in the design of small-molecule inhibitors. For instance, researchers have leveraged its scaffold to create novel agents that modulate kinases and other enzymes implicated in signal transduction pathways. These inhibitors exhibit promising preclinical activity in models of solid tumors and autoimmune disorders, demonstrating the compound's potential as a therapeutic candidate. The amine group at the 2-position further enhances its synthetic utility, allowing for derivatization into ureas, thioureas, and other heterocyclic systems known to exhibit potent biological effects.
Advances in computational chemistry have also contributed to the optimization of 4,6-dichloropyrimidin-2-amine derivatives. Molecular modeling studies have identified structural motifs within this compound that enhance binding affinity to target proteins. By integrating knowledge from high-throughput screening and quantum mechanical calculations, chemists have been able to rationally design analogs with improved pharmacokinetic profiles. Such efforts align with the broader goal of accelerating drug discovery through structure-based design principles.
The agrochemical sector has similarly benefited from the applications of 4,6-dichloropyrimidin-2-amine. Its incorporation into novel herbicides and fungicides has led to the development of crop protection agents with enhanced efficacy and environmental compatibility. These advancements are critical in addressing the growing demand for sustainable agricultural practices worldwide. The compound's ability to undergo selective functionalization has enabled the creation of derivatives that exhibit targeted action against specific pathogens while minimizing impact on non-target organisms.
From a synthetic chemistry perspective, 4,6-dichloropyrimidin-2-amine exemplifies the importance of heterocyclic intermediates in constructing complex organic molecules. Its reactivity profile allows for diverse transformations, including nucleophilic aromatic substitution, cyclization reactions, and metal-catalyzed cross-coupling processes. These methodologies have been instrumental in producing a wide array of pyrimidine-based compounds used in pharmaceuticals, dyes, and materials science.
The industrial production of 4,6-dichloropyrimidin-2-amine (CAS No. 56-05-3) is typically achieved through multi-step synthetic routes involving chlorination and amination reactions on precursor molecules such as pyrimidine derivatives. Process optimization efforts focus on improving yield, reducing waste generation, and ensuring scalability for commercial applications. Green chemistry principles are increasingly being applied to these processes to minimize environmental impact while maintaining high standards of product purity.
Future research directions for 4,6-dichloropyrimidin-2-amine may explore its potential in emerging fields such as photodynamic therapy and nanomedicine. The compound's ability to participate in coordination chemistry with transition metals suggests applications in catalysis and drug delivery systems. Additionally, investigations into its photophysical properties could lead to novel applications in optoelectronic materials.
In conclusion,4,6-dichloropyrimidin-2-amine represents a cornerstone molecule in synthetic and medicinal chemistry due to its structural versatility and broad applicability across multiple industries. Ongoing research continues to uncover new ways to harness its potential for addressing global challenges in healthcare and agriculture while adhering to sustainable chemical practices.
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